1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
Description
1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a sulfur- and nitrogen-containing heterocyclic compound featuring a seven-membered 1,4-thiazepane ring fused with a thiophene moiety and substituted with a 3-(trifluoromethyl)phenyl ethanone group. This structural motif places it within a broader class of benzothiazepine derivatives, which are pharmacologically significant due to their diverse biological activities, including antimicrobial, antihypertensive, and central nervous system (CNS)-related effects .
The thiophene ring introduces aromatic sulfur, which may enhance electronic interactions in biological systems, while the trifluoromethyl group on the phenyl ring contributes to metabolic stability and lipophilicity.
Properties
IUPAC Name |
1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)-2-[3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NOS2/c19-18(20,21)14-4-1-3-13(11-14)12-17(23)22-7-6-16(25-10-8-22)15-5-2-9-24-15/h1-5,9,11,16H,6-8,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPTVNOYSACGMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Thiazepane Ring Formation
The 1,4-thiazepane ring serves as the structural backbone of the target compound. Two primary methods dominate its synthesis:
Piperidine-Mediated Condensation
A widely adopted approach involves the condensation of 2-aminoethanethiol derivatives with α,β-unsaturated ketones. For example, reacting 5-substituted 2-aminobenzenethiols with chalcones in the presence of piperidine generates the thiazepane ring via a Michael addition-cyclization cascade. Key parameters include:
- Catalyst : Piperidine (10–15 mol%)
- Solvent : Ethanol or tetrahydrofuran (THF)
- Temperature : Reflux (70–80°C)
- Yield : 60–75%
This method benefits from mild conditions but requires precise stoichiometry to avoid over-alkylation.
Triethylamine-Mediated Cyclization
Alternative protocols employ triethylamine to deprotonate thiol intermediates, enabling nucleophilic attack on α-haloketones. For instance, 2-(thiophen-2-yl)ethyl bromide reacts with 3-(trifluoromethyl)phenylacetonitrile in THF under basic conditions, yielding the thiazepane core in 55–65% yield.
Functionalization of the Thiazepane Ring
Incorporation of 3-(Trifluoromethyl)phenyl Ethanone
The 2-(3-(trifluoromethyl)phenyl)ethanone side chain is introduced via Friedel-Crafts acylation or Grignard addition:
Friedel-Crafts Acylation
Reacting 3-(trifluoromethyl)benzene with chloroacetyl chloride in the presence of AlCl₃ generates the acetylated intermediate, which is subsequently coupled to the thiazepane nitrogen.
| Parameter | Value |
|---|---|
| Catalyst | AlCl₃ (1.2 equiv) |
| Solvent | Dichloromethane |
| Temperature | 0°C to room temperature |
| Yield | 65–70% |
Grignard Addition
A patent-described method uses a Grignard reagent derived from 3-bromo(trifluoromethyl)benzene, which reacts with ketene in THF to form the ethanone fragment. This approach achieves higher yields (75–85%) but requires stringent anhydrous conditions.
Optimization and Scalability
Comparative Analysis of Synthetic Routes
The table below contrasts two dominant pathways:
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Piperidine condensation | Mild conditions, scalable | Moderate regioselectivity | 60–75% |
| Grignard addition | High yield, fewer steps | Requires anhydrous conditions | 75–85% |
Chemical Reactions Analysis
Types of Reactions
1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and thiazepane rings can interact with active sites through hydrogen bonding or hydrophobic interactions, while the trifluoromethyl group can enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related derivatives based on substitutions at the thiazepane ring and the ethanone side chain. Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations :
Substituent Effects on Bioactivity: The thiophen-2-yl group in the target compound may improve binding to sulfur-interacting enzymes or receptors compared to fluorophenyl analogs . Trifluoromethyl groups (as in the target compound and ) enhance metabolic stability and membrane permeability due to their electron-withdrawing nature .
Synthesis Considerations: The target compound likely follows a synthesis route analogous to , involving condensation of a thiophene-containing propenone with an aminothiol precursor under acidic conditions . Halogenated derivatives (e.g., ) require halogen-substituted starting materials, which may necessitate specialized catalysts or protecting groups .
Physicochemical Properties :
- Molecular weights range from 349.5 () to 415.4 (), with higher weights correlating with trifluoromethyl or difluorophenyl groups.
- The sulfone derivative () has a lower molecular weight but higher polarity, impacting pharmacokinetics.
Pharmacological Implications :
- Antimicrobial Activity : Thiazepanes with fluorophenyl groups (e.g., ) have shown antimicrobial effects, possibly due to halogen-mediated membrane disruption .
- CNS Modulation : Derivatives with lipophilic substituents (e.g., trifluoromethyl) may act as CNS agents, as seen in related benzothiazepines .
Biological Activity
1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a compound of interest in medicinal chemistry due to its unique structural features, which may confer significant biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazepane ring fused with thiophene and trifluoromethyl phenyl moieties. Its molecular formula is , with a molecular weight of approximately 351.43 g/mol. The presence of these functional groups is believed to influence its solubility and reactivity, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H18F3NOS |
| Molecular Weight | 351.43 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
Antimicrobial Properties
Research has indicated that compounds containing thiazepane and thiophene rings often exhibit antimicrobial activity. For instance, studies have shown that similar derivatives demonstrate significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound's structural similarity to known anticancer agents suggests potential efficacy against cancer cell lines. A study evaluating α-trifluoromethyl chalcones revealed that modifications in the structure can enhance antiproliferative effects against androgen-independent prostate cancer cell lines . The mechanism appears to involve cell cycle arrest at the G2/M phase and induction of apoptosis through the modulation of signaling pathways associated with cancer progression.
Enzyme Inhibition
The biological activity may also extend to enzyme inhibition. Compounds with similar structures have been reported to inhibit key enzymes involved in metabolic processes, which could lead to therapeutic effects in conditions like diabetes and obesity . Further research is needed to identify specific targets for this compound.
Case Studies
-
Antibacterial Efficacy :
A study conducted on related thiazepane derivatives demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting that the incorporation of trifluoromethyl groups might enhance antibacterial properties . -
Anticancer Mechanisms :
In vitro studies showed that derivatives similar to the compound under investigation induced apoptosis in cancer cells through caspase activation and mitochondrial dysfunction. The most potent derivative achieved a significant reduction in cell viability at concentrations as low as 10 µM .
Q & A
Q. Resolution Strategies :
Dose-Response Curves : Confirm EC₅₀/IC₅₀ consistency across multiple replicates.
Orthogonal Assays : Validate enzyme inhibition via fluorescence-based and radiometric assays .
Metabolic Stability Tests : Assess liver microsome degradation to rule out false negatives .
Example : A 2025 study resolved discrepancies in antimicrobial activity by correlating lipophilicity (logP) with membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
